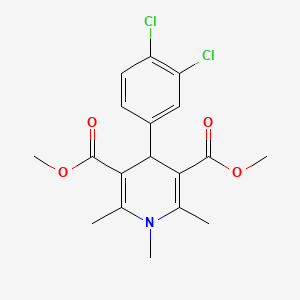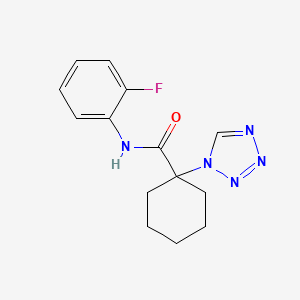![molecular formula C19H23N3O3S B6047097 N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as MPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase and the modulation of various signaling pathways. N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of signaling pathways, and the induction of apoptosis in cancer cells. N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to have anti-inflammatory and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, some limitations of N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the toxicity and safety of N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in vivo and its potential for clinical use.
Méthodes De Synthèse
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine followed by reaction with sodium sulfonamide. Another method involves the reaction of 3-methylbenzoic acid with 4-methylpiperazine followed by reaction with thionyl chloride and sodium sulfonamide. The purity and yield of the synthesized N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can be improved by using different purification techniques.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-3-7-17(13-15)20-19(23)16-6-4-8-18(14-16)26(24,25)22-11-9-21(2)10-12-22/h3-8,13-14H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLFXPQOLECOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)

![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)
![(1S*,4S*)-2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6047087.png)
![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)